Profenofos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 28 mg/l @ 25 °C

Synonyms

Canonical SMILES

Insecticide Properties and Mode of Action

- Profenofos acts as a broad-spectrum insecticide, targeting a wide range of pests, particularly Lepidoptera (moths and butterflies) and mites PubChem: ).

- Scientific research explores its mode of action, revealing that Profenofos inhibits the enzyme acetylcholinesterase (AChE) in insects PubChem: ). This disrupts the nervous system of insects, leading to paralysis and death.

Environmental Fate and Impact Studies

- Research investigates the environmental behavior of Profenofos. Studies show it has a relatively short persistence in soil and water US EPA-Pesticides; Profenofos: ).

- However, its impact on non-target organisms is a concern. Research explores its toxicity in aquatic life, with studies demonstrating harm to fish health even at low concentrations Toxicity bioassay and sub-lethal effects of profenofos-based insecticide on behavior, biochemical, hematological, and histopathological responses in Grass carp (Ctenopharyngodon idella): ).

Toxicological Research and Risk Assessment

- Profenofos's potential health risks are a major area of scientific research. Studies assess its toxicity in mammals, including acute and chronic exposure effects US EPA-Pesticides; Profenofos: ).

- Research findings inform regulatory bodies like the EPA in establishing safe exposure limits for Profenofos US EPA-Pesticides; Profenofos: ).

Biophysical Interactions

- Recent research explores Profenofos's interaction with biomolecules. Studies investigate how Profenofos binds to serum albumin, a protein in the blood, potentially affecting its transport and distribution in the body Revealing the mechanistic interactions of profenofos and captan pesticides with serum protein via biophysical and computational investigations: .

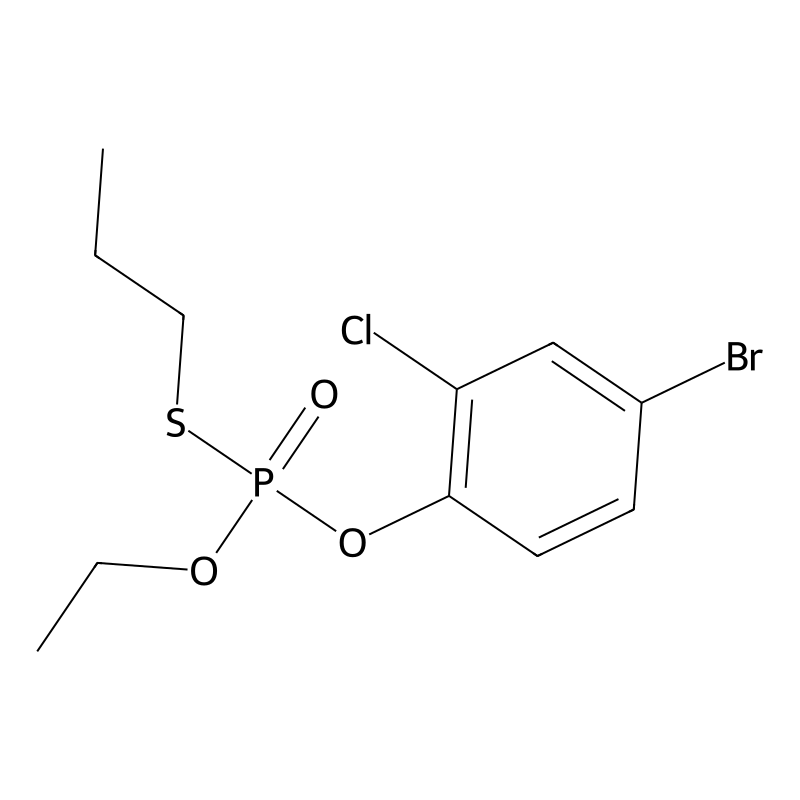

Profenofos is an organophosphate insecticide primarily used in agriculture to control a variety of pests. It is chemically described as O-4-bromo-2-chlorophenyl O-ethyl S-propyl phosphorothioate, with the molecular formula C₁₁H₁₅BrClO₃PS. This compound appears as a pale yellow to amber liquid and has a characteristic garlic-like odor. Initially registered in the United States in 1982, profenofos has been utilized predominantly on crops such as cotton, maize, potatoes, soybeans, and sugar beets, targeting lepidopteran insects and aphids .

Profenofos acts as a cholinesterase inhibitor [, ]. Cholinesterase is an enzyme essential for proper nervous system function. Profenofos binds to the active site of cholinesterase, preventing it from breaking down acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system and resulting in symptoms like nausea, dizziness, and in severe cases, respiratory paralysis and death [, ].

Profenofos is a hazardous compound due to its cholinesterase inhibitory properties.

Profenofos undergoes hydrolysis and metabolic transformations in biological systems. The primary reaction involves the inhibition of the enzyme acetylcholinesterase (AChE) through phosphorylation of a serine residue at its active site, leading to an accumulation of acetylcholine and subsequent neurotoxicity. The compound does not require metabolic activation to exert its effects, distinguishing it from other organophosphates that require conversion to an oxon metabolite for activity .

Key Reactions:- Inhibition of AChE: Profenofos binds covalently to AChE, disrupting neurotransmission.

- Hydrolysis: In alkaline conditions, profenofos can hydrolyze to form less toxic metabolites such as 4-bromo-2-chlorophenol .

Profenofos is primarily applied in agricultural settings for pest control. Its effectiveness against a wide range of pests makes it valuable for crop protection:

- Crop Protection: Used on cotton and various vegetables.

- Pest Control: Effective against lepidopteran insects and aphids.

- Combination Use: Often mixed with other pesticides to enhance efficacy .

Profenofos shares structural similarities with other organophosphate compounds but exhibits unique properties due to its specific substituents. Below is a comparison with several similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Chlorpyrifos | Contains a chloropyridine group | More widely used; requires metabolic activation |

| Malathion | Contains a thiophosphate group | Less potent AChE inhibitor; requires metabolic activation |

| Parathion | Contains a nitrophenyl group | Highly toxic; requires conversion to active oxon form |

| Prothiofos | Similar structure but different alkyl groups | Moderate toxicity; differs in metabolic pathways |

Profenofos is unique due to its specific S-alkyl group on the phosphorus atom, which influences its potency and mechanism of action compared to other organophosphates .

Physical Description

Pale yellow or amber liquid with an odor like garlic; [HSDB]

Color/Form

Amber color, oily liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

log Kow = 4.68

Odor

Decomposition

... On hydrolysis DT50 (calculated) (20 °C) 93 day (pH 5), 14.6 days (pH 7), 5.7 hr (pH 9).

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

9.00X10-7 mm Hg @ 25 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

81116-98-5

81123-19-5

Absorption Distribution and Excretion

Rats rapidly excrete 14C-profenofos after oral admin. The predominant metabolic pathway involves stepwise dealkylation & hydrolysis, followed by conjugation.

Metabolism Metabolites

Wikipedia

Use Classification

INSECTICIDES

Methods of Manufacturing

Analytic Laboratory Methods

FDA Method 232.1. Organophosphorous Residues General Method for Nonfatty Foods Including Acetonitrile Extraction, Water/Acetonitrile Extraction, Aqueous Acetonitrile to Petroleum Ether Transfer, and Florisil Column Cleanup.

FDA Method 232.3. Organophosphorous Residues General Methods for Nonfatty foods Using Carbon Column Cleanup.

FDA Method 232.4. Organophosphorous Residues General Methods for Nonfatty Foods Using Acetone Extraction and Isolation in Organic Phase.

Interactions

... Mixtures of atropine with eserine, pyridinium oximes, or the bispyridinium compound SAD-128 increased the LD50 of coadministered profenofos by up to sevenfold in chicks and fourfold in mice. Atropine and the oximes were less effective as profenofos antidotes, indicating that profenofos-inhibited AChE may undergo rapid aging. Brain AChE from chicks poisoned with profenofos was not reactivated by pralidoxime methanesulfonate, although it was from chicks poisoned with the phosphoramidothiolate, methamidophos. Similarly, eel AChE, inhibited in vitro by bioactivated (-)-profenofos, the most toxic isomer, did not reactivate in contrast to that inhibited by methamidophos, nonbioactivated (-)-profenofos, and (+)-profenofos, with or without bioactivation.